molecular formula C7H9ClN4 B8236573 2H-benzotriazol-5-ylmethanamine;hydrochloride

2H-benzotriazol-5-ylmethanamine;hydrochloride

Cat. No.: B8236573
M. Wt: 184.62 g/mol
InChI Key: MJQMWCMKYZLHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-benzotriazol-5-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H10Cl2N4. It is a derivative of 1,2,3-triazole, a class of compounds known for their diverse applications in medicinal chemistry, materials science, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzotriazol-5-ylmethanamine;hydrochloride typically involves the formation of the triazole ring through “click” chemistry, a copper(I)-catalyzed azide-alkyne cycloaddition reaction. This reaction is known for its high efficiency and selectivity . The starting materials often include an azide and an alkyne, which react under mild conditions to form the triazole ring. The resulting compound is then subjected to further reactions to introduce the methanamine group and form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale “click” chemistry processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-benzotriazol-5-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of substituted triazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 2H-benzotriazol-5-ylmethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. Additionally, its derivatives have been studied for their antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of dyes, photographic materials, and corrosion inhibitors. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2H-benzotriazol-5-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-benzotriazol-5-ylmethanamine;hydrochloride apart from similar compounds is its dual functionality as both a triazole and a methanamine derivative. This unique combination allows it to participate in a broader range of chemical reactions and enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

2H-benzotriazol-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQMWCMKYZLHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.